3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H13ClF3NO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chloro group, a cyclohexyloxy group, and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, cyclohexanol, and trifluoromethylating agents.
Formation of Cyclohexyloxy Group: Cyclohexanol is reacted with 3-chloropyridine under basic conditions to form 3-chloro-2-(cyclohexyloxy)pyridine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The cyclohexyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Cyclohexanol and the corresponding pyridine derivative.
Scientific Research Applications
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the cyclohexyloxy group may influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(cyclohexyloxy)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(Cyclohexyloxy)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may affect its reactivity and applications.
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the cyclohexyloxy group, which may influence its solubility and biological activity.
Uniqueness
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclohexyloxy group can improve its solubility and membrane permeability. The chloro group provides a site for further functionalization through substitution reactions.
Properties
IUPAC Name |
3-chloro-2-cyclohexyloxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNJIPZGMTZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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